molecular formula C9H8ClN3 B2875362 5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine CAS No. 384844-04-6

5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine

Cat. No.: B2875362
CAS No.: 384844-04-6
M. Wt: 193.63
InChI Key: NEHGKUBKQVDTSV-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine: is a heterocyclic aromatic compound with the molecular formula C9H8ClN3 and a molecular weight of 193.63 g/mol . This compound is characterized by a pyrido[3,4-b]pyrazine core structure, which is substituted with a chlorine atom at the 5-position and methyl groups at the 2- and 3-positions. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylpyridine with a chlorinating agent, such as phosphorus oxychloride, in the presence of a base like pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials and catalysts .

Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological properties. It is used in the design and synthesis of new drug candidates, particularly those targeting specific enzymes or receptors .

Industry: The compound finds applications in the development of agrochemicals and dyes. Its unique structure allows for the creation of compounds with desirable properties for industrial use .

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine is primarily studied in the context of its biological activity. It interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 5-position and methyl groups at the 2- and 3-positions allows for targeted modifications and applications in various fields .

Properties

IUPAC Name

5-chloro-2,3-dimethylpyrido[3,4-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-5-6(2)13-8-7(12-5)3-4-11-9(8)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHGKUBKQVDTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CN=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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